Product packaging for ATP-gamma Amidate(Cat. No.:CAS No. 58430-80-1)

ATP-gamma Amidate

Cat. No.: B1235251
CAS No.: 58430-80-1
M. Wt: 506.2 g/mol
InChI Key: FCPWHIOZHGINMV-KQYNXXCUSA-N
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Description

Evolution of Nucleotide Analogs in Mechanistic Enzymology

The study of enzyme mechanisms has been profoundly advanced by the synthesis and application of nucleotide analogs. researchgate.netuw.edu.pl The development of these molecular tools began decades ago, with early examples including methylene (B1212753) bis(phosphonate) and thiophosphate derivatives of nucleotides. uw.edu.pl The primary goal was to create molecules that could bind to an enzyme's active site like the natural substrate but were resistant to the catalytic cleavage of the phosphate (B84403) bonds. researchgate.net

This pursuit led to a variety of modifications, primarily targeting the phosphate chain of ATP. researchgate.net A common strategy involves replacing the bridging oxygen atom between the beta and gamma phosphates with a different atom or group, rendering the terminal phosphate bond non-hydrolyzable or slowly hydrolyzable. researchgate.net For instance, in the well-known analog AMP-PNP (5'-adenylyl-imidodiphosphate), an imido group (NH) replaces the oxygen, creating a stable mimic of the ATP-bound ground state. researchgate.net Other modifications include the substitution of non-bridging oxygen atoms with sulfur (as in ATP-gamma-S) or the use of methylene groups (CH2) to replace the bridging oxygen. nih.govuw.edu.pl

These "non-hydrolyzable" analogs have been instrumental in:

Structural Biology: Trapping enzymes in a specific, stable conformation with the analog bound, which is essential for high-resolution imaging techniques like X-ray crystallography and cryo-electron microscopy (cryoEM). nih.govnih.gov

Enzyme Kinetics: Acting as competitive inhibitors to determine binding affinities and understand the role of ATP binding in the catalytic cycle. nih.gov

Mechanistic Studies: Distinguishing between the effects of nucleotide binding and the energy released from its hydrolysis. researchgate.net

The synthesis of these analogs has become increasingly sophisticated, allowing for the introduction of various functional groups, including fluorescent labels or photo-caged moieties that enable spatiotemporal control over enzyme activity. uw.edu.plnih.govresearchgate.net This continuous evolution provides a rich toolkit for biochemists to dissect complex biological processes. uw.edu.pl

Distinctive Features and Research Utility of ATP-gamma Amidate

ATP-gamma-amidate belongs to the class of ATP analogs where a modification is made to the gamma-phosphate group. Specifically, a nitrogen atom is linked to the gamma-phosphorus, forming a stable phosphoamidate bond (P-N). This is distinct from the phosphoanhydride bond (P-O-P) found in ATP. nih.gov The simple, unsubstituted amidate (ATP-γ-NH2) is an isomer of the more commonly used AMP-PNP. nih.gov

Key Features:

Stability: The P-N bond in ATP-gamma-amidate is significantly more resistant to enzymatic hydrolysis compared to the P-O bond in ATP. nih.gov While many so-called "non-hydrolyzable" analogs can still be slowly hydrolyzed by some ATPases, the phosphoamidate linkage offers a high degree of stability, effectively locking the enzyme in a pre-hydrolysis or substrate-bound state. nih.govnih.gov

Structural Mimicry: The geometry of the gamma-phosphate group in ATP-gamma-amidate mimics the tetrahedral state of ATP's terminal phosphate. nih.gov This allows it to bind to the active site of many ATP-utilizing enzymes in a manner that closely resembles the natural substrate. acs.org

Versatile Synthesis: The synthesis of gamma-amidate derivatives allows for the attachment of various functional groups to the nitrogen atom. A notable example is the fluorescent analog, adenosine-5'-triphosphoro-gamma-1-(5-sulfonic acid)naphthyl ethylamidate, which incorporates a fluorescent probe. nih.gov This enables the use of techniques like Fluorescence Resonance Energy Transfer (FRET) to study nucleotide-protein interactions and map enzyme active sites. nih.gov

Research Applications:

The unique properties of ATP-gamma-amidate make it a powerful tool in various research contexts.

Studying Myosin and Molecular Motors: In a study on myosin subfragment 1 (S1), ATP-gamma-amidate (ATPγNH2) was shown to induce a larger increase in intrinsic tryptophan fluorescence than ATP itself. nih.gov It bound tightly to S1 and was hydrolyzed very slowly, effectively stabilizing a "closed" conformation of the enzyme without cleavage of the beta-gamma phosphate bond. nih.gov This stabilization allowed researchers to study a specific conformational state of the motor protein. nih.gov

Investigating Enzyme Kinetics and Inhibition: A fluorescent derivative of ATP-gamma-amidate was used to study the kinetics of E. coli RNA polymerase. nih.gov The analog acted as a substrate, although with different kinetic parameters compared to ATP. This allowed for detailed characterization of the enzyme's interaction with the nucleotide during RNA synthesis. nih.gov Non-hydrolyzable analogs, in general, are used as competitive inhibitors to determine binding affinities (Ki) and characterize the inhibition mechanism of enzymes like ectonucleotidases. acs.org

Probing Nucleotide Binding Sites: The ability to synthesize various derivatives of ATP-gamma-amidate, such as fluorescently labeled versions, makes it an excellent probe for exploring the structure and dynamics of nucleotide-binding sites on enzymes. nih.govnih.gov

The table below summarizes kinetic data for a fluorescent ATP-gamma-amidate analog compared to natural ATP in the context of E. coli RNA polymerase activity, illustrating its utility as a research tool. nih.gov

ParameterTemplateATPFluorescent this compound Analog
Km (µM) Calf Thymus DNA~1122
Km (µM) poly[d(A-T)]~59118
Vmax (nmol/min/mg) Calf Thymus DNA~7545
Vmax (nmol/min/mg) poly[d(A-T)]~9859

This table presents kinetic parameters for E. coli RNA polymerase using either natural ATP or a fluorescent ATP-gamma-amidate analog as a substrate with different DNA templates. The data show that while the analog is a substrate, its binding affinity (indicated by a higher Km) is lower and the maximum reaction velocity (Vmax) is reduced compared to ATP. nih.gov Data for ATP are estimated from the reported twofold lower Km and 40% higher Vmax relative to the analog. nih.gov

Scope and Significance of this compound Investigations

Investigations using ATP-gamma-amidate and its derivatives span multiple areas of biochemical and biophysical research, from fundamental enzymology to structural biology. The significance of these studies lies in their ability to provide detailed snapshots of molecular interactions that are otherwise transient and difficult to capture.

Elucidating Catalytic Mechanisms: By stabilizing the enzyme-substrate complex, ATP-gamma-amidate allows researchers to dissect the individual steps of an enzymatic reaction. nih.gov For example, its use with myosin helped demonstrate that a major conformational change could be induced by nucleotide binding alone, independent of hydrolysis. nih.gov This is crucial for understanding how chemical energy from ATP is converted into mechanical work by motor proteins.

Informing Structural Biology: Stable enzyme-analog complexes are often required for successful structure determination by X-ray crystallography or cryo-EM. nih.govmpg.de The resulting high-resolution structures provide invaluable insights into how ATP binds, how it is oriented in the active site, and which amino acid residues are critical for catalysis. Although specific crystal structures with ATP-gamma-amidate are less common in public databases than those with AMP-PNP, the principle and utility remain the same. nih.gov The development of homology models for enzymes like human NPP1, for instance, relies on docking studies with various non-hydrolyzable analogs to predict binding modes and explain inhibitor selectivity. acs.org

Development of Selective Enzyme Inhibitors: Understanding how non-hydrolyzable analogs, including those with phosphoamidate linkages, interact with enzyme active sites can guide the design of new, highly selective inhibitors. acs.org A study on nucleotide pyrophosphatase/phosphodiesterase-1 (NPP1) characterized 13 different non-hydrolyzable ATP analogs as potential inhibitors, demonstrating that subtle changes in the analog's structure could significantly alter potency and selectivity. acs.org

The use of ATP-gamma-amidate, as part of the broader family of non-hydrolyzable ATP analogs, is fundamental to advancing our knowledge of the vast number of ATP-dependent processes in biology. These investigations provide a molecular-level understanding that is essential for fields ranging from cell biology to drug development.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H17N6O12P3 B1235251 ATP-gamma Amidate CAS No. 58430-80-1

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

58430-80-1

Molecular Formula

C10H17N6O12P3

Molecular Weight

506.2 g/mol

IUPAC Name

[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxyphosphonamidic acid

InChI

InChI=1S/C10H17N6O12P3/c11-8-5-9(14-2-13-8)16(3-15-5)10-7(18)6(17)4(26-10)1-25-30(21,22)28-31(23,24)27-29(12,19)20/h2-4,6-7,10,17-18H,1H2,(H,21,22)(H,23,24)(H2,11,13,14)(H3,12,19,20)/t4-,6-,7-,10-/m1/s1

InChI Key

FCPWHIOZHGINMV-KQYNXXCUSA-N

SMILES

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)OP(=O)(O)OP(=O)(N)O)O)O)N

Isomeric SMILES

C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)OP(=O)(O)OP(=O)(N)O)O)O)N

Canonical SMILES

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)OP(=O)(O)OP(=O)(N)O)O)O)N

Synonyms

adenosine triphosphate-gamma amidate
ATP-gamma amidate

Origin of Product

United States

Methodological Advancements in the Synthesis of Atp Gamma Amidate and Its Derivatives

Chemical Strategies for Gamma-Phosphate Modification

Modification of the gamma-phosphate of ATP is a key strategy for creating functional probes that can be used to study a wide range of biological processes. By replacing one of the oxygen atoms of the terminal phosphate (B84403) with a nitrogen atom to form a phosphoamidate linkage, chemists can introduce a variety of useful moieties, including fluorescent reporters and reactive groups for covalent labeling.

The formation of a stable phosphoamidate (P-N) bond at the gamma-phosphate of ATP is the foundational step in creating ATP-gamma-amidate. This chemical transformation provides a robust linkage that is often more resistant to enzymatic cleavage than the natural phosphoanhydride (P-O-P) bond. A common synthetic approach involves the reaction of ATP with an amine in the presence of a coupling agent, such as a carbodiimide (B86325) like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC). This method selectively activates the terminal phosphate for nucleophilic attack by the amine. researchgate.net

An alternative strategy involves the enzymatic synthesis of amide bonds. Amide Bond Synthetases (ABSs), which belong to the ANL (acyl-CoA synthetase–non-ribosomal peptide synthase–luciferase) family of adenylase enzymes, catalyze both the ATP-dependent adenylation of a carboxylic acid and the subsequent amidation with an amine nucleophile within a single active site. acs.org While this is a powerful method for general amide bond formation, direct synthesis of ATP-gamma-amidate typically relies on chemical methods that directly modify the ATP molecule itself. For example, a fluorescent ATP analog, adenosine-5'-triphosphoro-gamma-1-(5-sulfonic acid)naphthyl ethylamidate, was synthesized by reacting ATP with N-(aminoethyl)-5-naphthylamine-1-sulfonic acid. nih.gov This highlights a direct chemical approach to forming the gamma-phosphoamidate bond with a functional amine.

The gamma-amidate linkage serves as an effective handle for attaching fluorescent probes to ATP. These fluorescent analogs are essential for real-time monitoring of ATP-dependent processes, such as enzyme kinetics and protein-ligand interactions. uchicago.edunih.gov The synthesis involves coupling an amine-containing fluorophore to the gamma-phosphate of ATP.

A notable example is the synthesis of adenosine-5'-triphosphoro-gamma-1-(5-sulfonic acid)naphthyl ethylamidate, also known as (γ-1,5-EDANS)ATP. nih.gov This analog was synthesized in good yield and demonstrated utility as a substrate for E. coli RNA polymerase, enabling studies of nucleotide-protein interactions through fluorescence resonance energy transfer (FRET). nih.gov The spectral properties of these probes are critical; for instance, conjugating dyes like Cy3 or BODIPY shifts excitation bands into the visible range, which reduces phototoxicity in cellular imaging experiments. uchicago.edunih.gov The choice of fluorophore and the linker chemistry are crucial for maintaining the biological activity of the ATP analog. Research has shown that an amidate linkage is often superior to a phosphoester linkage for these conjugations. uni-konstanz.de

Fluorescent ATP AnalogFluorophoreLinkage TypeApplicationReference
(γ-1,5-EDANS)ATPN-(aminoethyl)-5-naphthylamine-1-sulfonic acidGamma-phosphoamidateProbe for RNA polymerase active site mapping nih.gov
BODIPY FL ATP-γ-SBODIPY FLGamma-thiophosphateKinase inhibitor screening acs.org
mant-ATPMethylanthraniloylRibose hydroxylMonitoring vesicular ATP release uchicago.edunih.gov
FRET-based ATP analogSulfo-Cy3 (donor) and quencherGamma-phosphate and riboseStudying ATP hydrolysis in real time uchicago.edu

This table presents examples of fluorescently labeled ATP analogs, highlighting the diversity of fluorophores and their attachment points for various biological applications.

Covalent affinity labels are analogs of natural substrates that bind specifically to an active site and then form an irreversible covalent bond with a nearby amino acid residue. drugbank.comtaylorandfrancis.com This technique is instrumental in identifying and mapping ligand-binding sites in proteins. taylorandfrancis.comontosight.ai By integrating a reactive moiety into an ATP-gamma-amidate structure, researchers can create potent and specific tools for labeling ATP-binding proteins.

A prime example is ATP-gamma-4-(N-2-Chloroethyl-N-methylamino)benzylamidate (CLR-ATP). ontosight.ai This compound modifies the gamma-phosphate group with a benzylamidate moiety that contains a reactive chloroethyl group. This modification allows the compound to first bind to the ATP pocket and then react covalently with nucleophilic residues like cysteine, serine, or lysine (B10760008), forming a stable complex. ontosight.ai This type of targeted covalent inhibitor is designed with a bond-forming functional group of low intrinsic reactivity that becomes highly reactive only when precisely positioned within the target protein's active site. taylorandfrancis.com Another strategy, photoaffinity labeling, uses a photoreactive group (e.g., an azido (B1232118) group) that becomes highly reactive upon irradiation with UV light, leading to covalent bond formation with residues in the binding pocket. biologiachile.cl

Fluorescent Probe Conjugation via Gamma-Amidate

Optimization of Reaction Pathways for Research-Grade Purity

Achieving high purity is critical for the successful application of synthetic ATP analogs in biochemical and cellular assays, as impurities can lead to ambiguous or erroneous results. Optimization of reaction conditions and purification protocols is therefore a key focus of synthetic efforts. Key parameters that are often optimized include pH, temperature, reaction time, and the concentration and type of coupling reagents and solvents. uni-muenchen.denih.gov

For instance, in the synthesis of fredericamycin B (FDM B) from its precursor FDM C using an amide synthetase, reaction conditions were optimized by varying pH and the concentration of dimethyl sulfoxide (B87167) (DMSO) to achieve maximal conversion. nih.gov In the chemical synthesis of γ-labeled nucleoside triphosphates, it was found that using EDC as a coupling reagent at a specific pH afforded higher yields than other reagents or pH conditions. uni-muenchen.de

Purification is typically achieved using chromatographic techniques. Reversed-phase high-performance liquid chromatography (RP-HPLC) is a powerful method for separating the desired product from starting materials and byproducts, yielding highly pure compounds often as their triethylammonium (B8662869) salts. uni-muenchen.deacs.org In the synthesis of oligonucleotides with modified backbones, specialized oxidizer reagents and optimized coupling times were necessary to ensure high coupling efficiencies, followed by HPLC purification. oup.com The development of microwave-accelerated synthesis has also shown promise, with optimization of temperature and reactant concentrations leading to significantly improved yields of triphosphate prodrugs. acs.org

Optimization ParameterEffect on SynthesisExample ApplicationReference
pH Affects reactivity of coupling agents and stability of reactants.Optimized for EDC coupling in γ-alkyne triphosphate synthesis. uni-muenchen.de
Solvent (e.g., DMSO) Influences solubility of reactants and reaction kinetics.Optimized for enzymatic synthesis of FDM B. nih.gov
Temperature Controls reaction rate and stability of products.Optimized in microwave-assisted synthesis to maximize yield. acs.org
Purification Method Crucial for isolating pure product from complex mixtures.RP-HPLC used to obtain pure γ-fluorophore labeled triphosphates. uni-muenchen.de

This interactive table summarizes key parameters that are optimized to enhance the yield and purity of ATP-gamma-amidate and its derivatives.

Emerging Synthetic Techniques Utilizing Click Chemistry for Gamma-Labeled Triphosphate Amidates

"Click chemistry," particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), has emerged as a powerful and versatile tool for the synthesis of complex biomolecules. rsc.orguni-muenchen.de This methodology has been successfully applied to the synthesis of gamma-labeled triphosphate amidates, offering a modular and highly efficient route to a wide variety of functionalized ATP analogs. researchgate.netuni-muenchen.de

The general strategy involves a two-step process. First, an alkyne group is introduced at the gamma-phosphate position via an amidate linkage, typically by reacting ATP with an alkyne-containing amine (e.g., propargylamine) and a coupling agent. uni-muenchen.denih.gov This produces a γ-alkyne modified triphosphate amidate. In the second step, this alkyne-functionalized ATP analog is "clicked" with an azide-bearing molecule of interest, such as a fluorophore, biotin (B1667282), or another reporter tag. researchgate.netuni-muenchen.de

This approach offers several advantages over traditional multistep syntheses. The reactions are high-yielding, proceed under mild, often aqueous conditions, and demonstrate high selectivity, which minimizes the need for protecting groups. uni-muenchen.deresearchgate.net This modularity allows for the rapid generation of a library of diverse γ-labeled triphosphates from a common alkyne-modified precursor, making it an invaluable technique for developing novel probes for studying ATP-utilizing enzymes like DNA polymerases and kinases. researchgate.netuni-muenchen.dersc.org The resulting triazole linkage formed by the click reaction is stable and generally well-tolerated by many enzymes. uni-muenchen.de

Molecular Interactions of Atp Gamma Amidate with Biological Macromolecules

Enzymatic Substrate and Inhibitor Dynamics

ATP-gamma-amidates are a class of ATP analogues where the terminal (gamma) phosphodiester linkage is replaced by a more stable phosphoramidate (B1195095) bond. This substitution makes the molecule resistant to cleavage by many nucleophilic enzymes, including kinases and ATPases, which typically hydrolyze the P-O-P bond. acs.org Because of this stability, these compounds serve as powerful tools to study enzyme mechanisms. acs.orgresearchgate.net Synthetic phosphoramidate analogues of nucleosides have been utilized for decades as enzyme inhibitors. acs.org

Protein kinases and phosphotransferases are enzymes that catalyze the transfer of a phosphate (B84403) group from a donor, usually ATP, to a substrate. wikipedia.org The interaction of ATP-gamma-amidates with these enzymes provides insight into their catalytic mechanisms and inhibition.

ATP-gamma-amidates act as structural mimics of the natural substrate, ATP. wikipedia.org They can bind to the active site of kinases and phosphotransferases in a similar fashion to ATP, but their inherent resistance to enzymatic hydrolysis allows for the study of binding events without the complication of a chemical reaction. The replacement of the bridging oxygen atom with a nitrogen atom in the terminal phosphate group disrupts the typical interactions required for the catalytic reaction. rsc.org

Kinetic studies with these analogues are crucial for understanding their effects. For instance, oligonucleotides containing a phosphoramidate linkage have been shown to be hydrolyzed by the endonuclease APE1 at a rate approximately 30 times slower than the native phosphodiester bond. rsc.orgrsc.org Fluorescent versions of ATP-gamma-amidates, such as ATP-γ-AmNS, have been developed and used in kinetic studies to investigate the interaction with enzymes like E. coli isocitrate dehydrogenase kinase/phosphatase through changes in fluorescence. jenabioscience.com These tools allow for the determination of binding affinities and the kinetics of interaction without leading to product formation. jenabioscience.com

Table 1: Spectroscopic Properties of a Fluorescent ATP-gamma-Amidate Analog

Compound λmax ε (L mmol⁻¹ cm⁻¹) λexc λem
ATP-γ-AmNS 323 nm 4.2 (Tris-HCl pH 7.5) 323 nm 461 nm

Data sourced from Jena Bioscience product information and associated references. jenabioscience.com

Enzyme inhibitors can be broadly classified as competitive or non-competitive. savemyexams.comlibretexts.org Competitive inhibitors structurally resemble the substrate and bind to the enzyme's active site, preventing the actual substrate from binding. libretexts.orgbioninja.com.au Non-competitive inhibitors bind to an allosteric site, a location distinct from the active site, causing a conformational change that inactivates the enzyme. bioninja.com.aupatsnap.com

As substrate mimics, ATP-gamma-amidates primarily function as competitive inhibitors. wikipedia.org They compete with endogenous ATP for binding to the catalytic site of kinases and phosphotransferases. wikipedia.orglibretexts.org The effectiveness of this inhibition can typically be overcome by increasing the concentration of the natural substrate, ATP. patsnap.com For example, an oligonucleotide duplex containing a primary phosphoramidate linkage was found to be a potential competitive inhibitor of the human apurinic/apyrimidinic endonuclease APE1, with an IC50 value of 2.5 x 10⁻⁷ M. rsc.orgrsc.org Similarly, the related analogue ATP-gamma-S acts as a competitive inhibitor for the RecA protein at high concentrations. nih.gov

Identifying the precise binding site of ATP-gamma-amidate derivatives is key to understanding their mechanism of action. Affinity labeling, a technique where a reactive analogue binds covalently to the active site, is a powerful method for this purpose.

A notable example involves the alkylating ATP-gamma-amidate derivative, γ-[4-(N-2-chlorethyl-N-methylamino)]benzylamide ATP (C1RATP) . This compound has been used to probe the ATP-binding site of Na+,K+-ATPase. nih.gov Studies have shown that C1RATP covalently binds to the catalytic alpha-subunit of the enzyme. nih.govresearchgate.net Through peptide mapping and sequencing after enzymatic digestion, the specific site of modification in the E1 conformation of the enzyme was identified as Asp-710 . nih.gov This residue is located within a highly conserved region of the catalytic subunits of E1-E2 ATPases, confirming its position within the active site near the gamma-phosphate of the bound ATP. nih.gov

ATPases are a class of enzymes that catalyze the hydrolysis of ATP to release energy for various cellular processes. patsnap.com ATP-gamma-amidates, due to their resistance to hydrolysis, can act as potent inhibitors of these enzymes.

The stability of the P-N bond in ATP-gamma-amidates makes them effective inhibitors of ATP hydrolysis. acs.orgnih.gov When an ATP-gamma-amidate binds to the active site of an ATPase, it can lock the enzyme in a specific conformational state, preventing the catalytic cycle from proceeding.

The alkylating analogue C1RATP serves as a clear example of this inhibitory mechanism. It covalently binds to the catalytic site of Na+,K+-ATPase, leading to an irreversible inhibition of its ATP-hydrolyzing activity. nih.gov The formation of this stable, covalently modified enzyme-inhibitor complex prevents the enzyme from breaking down ATP, thereby halting its function. nih.gov This contrasts with other analogues like CrATP, which also inhibit P-type ATPases but may do so without forming a covalent bond, instead trapping the enzyme in a specific, non-productive state. nih.gov

Table 2: Characterization of ATP-gamma-Amidate and Analog Interactions with ATPases

Enzyme Inhibitor/Analog Binding Site Residue Effect Reference(s)
Na+,K+-ATPase γ-[4-(N-2-chlorethyl-N-methylamino)]benzylamide ATP (C1RATP) Asp-710 (α-subunit) Covalent modification, irreversible inhibition of ATP hydrolysis researchgate.net, nih.gov
Plasma Membrane Ca²⁺-ATPase CrATP Not specified Irreversible inhibition (Ki = 28±9 µM), does not stabilize Ca²⁺ occlusion nih.gov

This table presents specific findings on the interaction of an ATP-gamma-amidate and a related ATP analog with P-type ATPases.

Inhibition of ATP Hydrolysis by ATPases

DNA and RNA Polymerase Interactions

DNA and RNA polymerases are essential enzymes that synthesize nucleic acid polymers. Their function involves the precise binding of nucleotide triphosphates and their incorporation into a growing DNA or RNA strand. ATP-gamma amidate derivatives, particularly those with fluorescent tags, have proven to be valuable probes for these interactions.

The initiation of transcription by RNA polymerase often has a specific requirement for ATP, not just as a building block but also for an initial activation step. nih.gov This activation requires the energy from the hydrolysis of the beta-gamma phosphoanhydride bond of ATP. nih.govnih.gov Analogs with non-hydrolyzable bonds can therefore inhibit this initiation step. nih.gov

However, certain this compound analogs can be recognized and utilized by polymerases. A fluorescent ATP analog, adenosine-5'-triphosphoro-gamma-1-(5-sulfonic acid)naphthyl ethylamidate, or (gamma-1,5-EDANS)ATP, has been shown to be a good substrate for Escherichia coli RNA polymerase. nih.gov This analog can be used to initiate the synthesis of an RNA chain. nih.gov Its incorporation into the total RNA synthesized was found to be about 60% of that observed for natural ATP, demonstrating its utility as a substrate. nih.gov While it is a viable substrate, its kinetic parameters differ from ATP, as detailed in the table below. nih.gov

Table 1: Kinetic Parameters of (gamma-1,5-EDANS)ATP vs. ATP with E. coli RNA Polymerase

TemplateSubstrateKm (µM)Vmax (nmol/min/mg of enzyme)
Calf Thymus DNAATP~11~75
(gamma-1,5-EDANS)ATP2245
poly[d(A-T)]ATP~59~98
(gamma-1,5-EDANS)ATP11859

Data sourced from a study on a fluorescent ATP analog's interaction with E. coli RNA polymerase. nih.gov The Km values for (gamma-1,5-EDANS)ATP are approximately twofold higher and Vmax values are about 40% lower than those for ATP, indicating a lower affinity and catalytic rate.

The unique properties of this compound derivatives make them excellent tools for mapping the active sites of enzymes and analyzing their substrate specificity. libretexts.orgyoutube.com The introduction of a fluorescent group, as in (gamma-1,5-EDANS)ATP, allows researchers to monitor the binding of the nucleotide to the polymerase active site using spectroscopic techniques. nih.govbiolog.de

These fluorescent analogs can be used in fluorescence resonance energy transfer (FRET) studies to measure distances between the nucleotide-binding site and other parts of the enzyme, such as intrinsic metal ions. nih.gov By observing changes in the fluorescence signal upon binding or during catalysis, researchers can gain insights into the specific interactions within the active site that are crucial for substrate recognition and the catalytic process. nih.gov This helps in building a detailed map of the functional architecture of the polymerase active site. youtube.com

Nucleotide Incorporation and Chain Initiation

Nucleotide Exchange Factor Research

Nucleotide Exchange Factors (NEFs) are proteins that facilitate the exchange of nucleotides, typically ADP for ATP, on other proteins, known as G-proteins or ATPases. This exchange is a critical regulatory step in many cellular processes, including signal transduction and protein folding. For example, co-chaperones of the BAG family act as NEFs for HSP70, promoting the release of ADP and allowing ATP to bind, which in turn facilitates the release of the substrate protein.

ATP-gamma amidates and other non-hydrolyzable ATP analogs are used in this field to study the mechanism of nucleotide exchange. By using an analog that can bind to the nucleotide-binding protein but is resistant to hydrolysis, researchers can stabilize the protein in its ATP-bound state. This allows for the study of the interaction between the NEF and the target protein during the exchange process and helps to elucidate how NEFs recognize the nucleotide-free state of their targets and promote the binding of a new ATP molecule.

Nucleotide-Binding Protein Modulations

The modification of nucleotide-binding proteins with ATP analogs is a powerful strategy to understand their biological roles and mechanisms. ATP-gamma amidates are particularly suited for these applications due to the versatility of chemical groups that can be attached to the gamma-phosphate position.

Affinity Labeling for ATP-Binding Site Identification

Affinity labeling is a technique used to identify and characterize the active site or other specific binding sites of a protein. ontosight.ai It involves using a reactive analog of a substrate or ligand that binds to the site of interest and then forms a stable, covalent bond with a nearby amino acid residue. ontosight.ainih.gov

ATP-gamma amidates designed as affinity labels are powerful tools for this purpose. ontosight.ai An example is ATP-gamma-4-(N-2-chloroethyl-N-methylamino)benzylamidate (also known as CLR-ATP), which is designed to be a covalent affinity label for ATP binding sites. ontosight.ainih.gov This molecule's benzylamidate group can react covalently with nucleophilic residues like cysteine, serine, or lysine (B10760008) within the ATP binding pocket. ontosight.ai This irreversible binding allows researchers to isolate and identify the specific amino acids that constitute the ATP-binding site. nih.govnih.gov

A notable application of this technique was the identification of the ATP binding site of mitochondrial creatine (B1669601) kinase. nih.gov Using a radiolabeled version of CLR-ATP, researchers were able to specifically modify the enzyme. nih.gov Subsequent digestion of the protein and sequencing of the labeled peptide revealed that Asp-335 is the likely site of modification, placing it within the enzyme's active site. nih.gov The specificity of this labeling was confirmed by the fact that the presence of ADP could prevent the inactivation of the enzyme by the analog. nih.gov

Table 2: Affinity Labeling of Mitochondrial Creatine Kinase

ProteinAffinity LabelIdentified ResidueSignificance
Mitochondrial Creatine Kinase (Chicken Heart)ATP-gamma-4-(N-2-chloroethyl-N-methylamino)benzylamidate (CLR-ATP)Asp-335Identified a key amino acid residue within the ATP-binding site of the enzyme. nih.gov

This approach of using reactive ATP-gamma amidates provides a direct method for mapping the architecture of ATP-binding sites across a wide range of proteins, contributing significantly to our understanding of their function and to the development of targeted inhibitors. jenabioscience.com

Protein Conformational Changes Induced by this compound Binding

This compound, a non-hydrolyzable analog of adenosine (B11128) triphosphate (ATP), is a important tool for investigating the conformational changes that proteins undergo when they bind to nucleotides. Its key feature is the replacement of the terminal phosphate group with an amidate group. This modification allows it to bind to the ATP pocket of enzymes and other proteins, effectively mimicking the ATP-bound state without undergoing hydrolysis. This characteristic enables researchers to "trap" and analyze specific protein conformations associated with ATP binding, which are often transient and difficult to study with the natural substrate, ATP. wikipedia.org

The primary application of this compound is in structural biology techniques like X-ray crystallography and cryo-electron microscopy (cryo-EM). Co-crystallizing a protein with this compound can yield high-resolution structures of the protein in its ATP-bound form. These structures provide detailed, atomic-level insights into how a protein's domains and amino acid residues rearrange to accommodate the nucleotide. For instance, studies on various kinases have demonstrated that the binding of ATP analogs can induce a "closed" or "active" conformation, where catalytic residues are optimally positioned for phosphoryl transfer.

A significant area of study involves motor proteins like myosin and kinesin. These proteins convert the chemical energy from ATP hydrolysis into mechanical work, a process tightly linked to distinct conformational states. The use of this compound locks these motor proteins in a pre-hydrolysis state. This allows for detailed structural and biophysical characterization of this crucial step in their mechanochemical cycles, offering critical insights into force generation and movement.

Furthermore, techniques such as Förster Resonance Energy Transfer (FRET) have been utilized to monitor the real-time conformational dynamics of proteins upon binding to this compound. By attaching fluorescent dyes to different parts of a protein, researchers can measure changes in the distance between them, which indicate conformational shifts. These dynamic studies provide a more complete picture of how different protein domains move in response to nucleotide binding.

Investigation of Allosteric Regulation by Nucleotide Analogs

Allosteric regulation is a fundamental mechanism for controlling protein function, where the binding of a ligand to one site on a protein influences the binding properties of a distant site. chemistrytalk.org Non-hydrolyzable ATP analogs such as this compound are instrumental in dissecting the allosteric mechanisms governed by ATP binding. nih.gov By mimicking the ATP-bound state, these analogs allow for the study of how the presence of ATP at a regulatory site affects the activity at a remote active site, or vice versa. chemistrytalk.orgaatbio.com

In many multi-domain proteins and protein complexes, the binding of ATP to one subunit can trigger conformational changes that propagate throughout the entire assembly, allosterically modulating the function of other subunits. This compound helps to stabilize these ATP-induced allosteric states for detailed investigation. For example, in certain ATP-binding cassette (ABC) transporters, the binding of two ATP molecules to the nucleotide-binding domains (NBDs) is necessary for their dimerization and subsequent substrate translocation. Using this compound, researchers have been able to structurally and functionally characterize the NBD-dimerized state, providing a snapshot of the transporter in an active conformation.

The study of allosteric regulation by nucleotide analogs also extends to metabolic enzymes whose activities are controlled by the cell's energy status. For these enzymes, ATP can function as both a substrate and an allosteric regulator. wikipedia.org this compound can be used to specifically probe the allosteric binding sites without being consumed as a substrate, which helps in distinguishing the effects of ATP binding at the catalytic site from its regulatory effects at allosteric sites.

The use of this compound in conjunction with other biochemical and biophysical techniques, like isothermal titration calorimetry (ITC) and surface plasmon resonance (SPR), allows for the quantitative characterization of the thermodynamic and kinetic parameters of allosteric coupling. These experiments can reveal how the binding of an allosteric effector, mimicked by this compound, alters the affinity and kinetics of substrate binding or enzymatic activity.

Receptor-Ligand Engagement Studies

Purinergic Receptor Activation and Inhibition Profiles

Purinergic receptors are a family of plasma membrane proteins activated by extracellular nucleotides like ATP and adenosine. They are broadly categorized into P1 receptors (adenosine receptors) and P2 receptors (ATP receptors), with the latter subdivided into P2X (ion channels) and P2Y (G protein-coupled receptors) families. nih.govexplorationpub.com this compound is utilized in studies to probe the activation and inhibition profiles of these receptors, particularly the P2 subtypes. ontosight.ai

Due to its structural similarity to ATP, this compound can bind to the nucleotide-binding pocket of P2 receptors. Its effect, whether as an agonist (activator) or antagonist (inhibitor), can vary depending on the specific receptor subtype and experimental conditions. For some P2Y receptor subtypes, this compound has been observed to act as a partial agonist or even an antagonist. Its resistance to hydrolysis by ectonucleotidases, enzymes that degrade extracellular ATP, makes it a stable tool for studying receptor pharmacology.

Research has shown that modifications at the gamma-phosphate position can significantly alter the interaction with the receptor. For example, in some P2X receptors, ATP binding triggers the opening of an ion channel. The binding of this compound might induce a different conformational state, potentially leading to a non-conducting or desensitized state of the channel. The specific interactions between the gamma-amidate group and the amino acid residues in the binding pocket determine the functional outcome.

Receptor SubtypeEffect of this compoundResearch Context
P2Y1Partial Agonist/AntagonistCan induce some signaling with lower efficacy than ATP; may block the action of ATP at higher concentrations. explorationpub.com
P2Y2AgonistActivates the receptor, leading to downstream signaling cascades. nih.gov
P2Y11AgonistCan stimulate receptor activity, though potency may differ from ATP. nih.gov
P2X1AgonistInduces channel opening, but with potentially different kinetics or desensitization profile compared to ATP. nih.gov
P2X3AgonistActivates the ion channel, involved in sensory neuron signaling. nih.gov
P2X4AgonistPlays a role in orchestrating the functional response of circulating human γδ T cells. nih.gov
P2X7AgonistPredominantly expressed in various types of macrophages and participates in immune responses and inflammatory diseases. nih.gov

Modulation of Cellular Signaling Pathways via Receptor Interactions

The interaction of this compound with purinergic receptors can modulate various intracellular signaling pathways. ontosight.ai Since many P2Y receptors are G protein-coupled, their activation by an agonist typically initiates a cascade of events involving G proteins, which in turn regulate the activity of effector enzymes like adenylyl cyclase and phospholipase C. wikipedia.org

When this compound acts as an agonist at a P2Y receptor, it can trigger the production of second messengers such as cyclic AMP (cAMP), inositol (B14025) trisphosphate (IP3), and diacylglycerol (DAG). These second messengers propagate the signal within the cell, leading to downstream effects like the release of intracellular calcium, activation of protein kinase C (PKC), and modulation of gene expression. The stability of this compound allows for sustained activation of these pathways, which can be beneficial for studying the long-term consequences of receptor stimulation.

Conversely, if this compound functions as an antagonist, it can block the signaling pathways normally activated by endogenous ATP. This can be a valuable tool for dissecting the physiological roles of purinergic signaling in various cellular processes. For instance, by inhibiting a specific P2Y receptor with this compound, researchers can investigate the contribution of that receptor to processes like inflammation, neurotransmission, or cell proliferation. nih.gov

Mechanistic Elucidation and Structural Biology Via Atp Gamma Amidate

Insights into Catalytic Mechanisms of ATP-Utilizing Enzymes

Non-hydrolyzable ATP analogs are instrumental in dissecting the intricate mechanisms of enzymes that use ATP. They allow researchers to trap and study enzymatic complexes at specific stages of the catalytic cycle, providing critical insights into the processes of phosphoryl transfer and catalysis.

The transition state is a fleeting, high-energy configuration of a substrate as it is converted into a product. Enzymes function by stabilizing this state, thereby lowering the activation energy of the reaction. wikipedia.org Transition state analogs are stable molecules that structurally and electronically resemble this transient species. wikipedia.org By binding tightly to the enzyme's active site, they can effectively inhibit the enzyme and allow for its structural and functional characterization in a state that is close to the catalytic climax. wikipedia.org

In the context of ATP-utilizing enzymes, the transfer of the gamma-phosphoryl group proceeds through a high-energy pentavalent transition state. mdpi.comlibretexts.org Several ATP analogs have been developed to mimic this state. These include compounds where the terminal phosphate (B84403) is replaced by moieties that adopt a similar geometry, such as aluminum fluoride (B91410) (in the form of ADP:AlF₃ or ADP:AlF₄⁻), magnesium fluoride (ADP:MgF₃⁻), and vanadate (B1173111) (ADP:VO₄³⁻). mdpi.comacs.org For instance, ADP:AlF₄⁻ can form an octahedral complex that mimics the geometry of the γ-phosphate, the attacking water molecule, and the surrounding protein residues during the transition state for phosphoryl transfer. mdpi.com Similarly, the trigonal-planar MgF₃⁻ is considered a close mimic of the metaphosphate (PO₃⁻) intermediate characteristic of a dissociative phosphoryl transfer mechanism. acs.org The use of these analogs has been fundamental in structural studies aimed at understanding the catalytic mechanisms of a wide range of ATPases and kinases. mdpi.com

The transfer of a phosphoryl group from ATP to a substrate or to water can proceed through different mechanistic pathways, broadly categorized as associative (Sₙ2-like) or dissociative (Sₙ1-like). mdpi.comlibretexts.org In an associative mechanism, the nucleophile attacks the γ-phosphorus atom before the bond to the leaving group (ADP) is fully broken, leading to a pentavalent trigonal bipyramidal intermediate or transition state. mdpi.comlibretexts.org Conversely, a dissociative mechanism involves the departure of the leaving group first, generating a transient, planar metaphosphate intermediate that is subsequently attacked by the nucleophile. mdpi.comlibretexts.org

Non-hydrolyzable ATP analogs are critical for stabilizing and characterizing these fleeting intermediates. For example, time-resolved FTIR spectroscopy on the GTPase Ras in complex with its activating protein identified a H₂PO₄⁻ intermediate that forms after the attack of water on the γ-phosphate. nih.gov This intermediate is positioned to either reform GTP or be released. nih.gov In another example, studies on benzoyl-CoA reductase, an enzyme that couples ATP hydrolysis to electron transfer, revealed a phosphoamidate or acylphosphate enzyme-phosphate intermediate. pnas.org The formation of this intermediate was independent of the enzyme's redox state, but its breakdown was redox-dependent, linking ATP hydrolysis to the enzyme's reductive activity. pnas.org These studies, enabled by the use of ATP analogs and isotopic labeling, provide a window into the step-by-step process of phosphoryl transfer.

Transition State Mimicry and Enzymatic Catalysis

Structural Basis of Molecular Recognition

The precise recognition of ATP by an enzyme is fundamental to its function. Structural biology techniques, in conjunction with non-hydrolyzable ATP analogs, have been pivotal in visualizing the atomic details of these interactions.

X-ray crystallography is a powerful technique for determining the three-dimensional structure of proteins and their complexes with ligands at atomic resolution. nih.govfrontiersin.orgrsc.org The use of non-hydrolyzable ATP analogs, such as ATP-gamma-S (ATPγS), has enabled the crystallization and structural determination of numerous ATP-utilizing enzymes in a state that mimics the ATP-bound form. rcsb.orgfrontiersin.org

A notable example is the crystal structure of the Pho85-Pcl10 complex from Saccharomyces cerevisiae bound to ATPγS, determined at a resolution of 2.60 Å. rcsb.org This structure provided key insights into the mechanism by which this cyclin-dependent kinase (CDK) can achieve full catalytic activity without the need for phosphorylation, a common regulatory mechanism for other CDKs. rcsb.org The structural data revealed how a specific aspartate residue in the Pcl10 cyclin mimics the effect of a phosphoryl group, thereby activating the kinase. rcsb.org

Complex PDB ID Resolution (Å) Key Insight
Pho85-Pcl10-ATPγS4KRC2.60Revealed a phosphorylation-free activation mechanism for a CDK. rcsb.org
E. coli YcaO-AMP4Q852.25Identified residues involved in ATP binding and hydrolysis in a peptide-modifying enzyme. researchgate.net
Spa47Δ1-83-ATPγSNot specifiedNot specifiedShowed determinants of ATP recognition and conformational changes upon binding in a Type III secretion ATPase. frontiersin.org

Cryo-electron microscopy (cryo-EM) has emerged as a revolutionary technique for determining the structure of large and dynamic macromolecular complexes that are often difficult to crystallize. elifesciences.orgfrontiersin.org The use of non-hydrolyzable ATP analogs is particularly crucial in cryo-EM studies to trap these complexes in a specific conformational state, allowing for high-resolution structural analysis.

For instance, cryo-EM was used to determine the structure of the bacterial ParA2-DNA filament, a key component of the DNA segregation machinery. researchgate.net The formation of stable filaments suitable for imaging was dependent on the presence of the slowly hydrolyzable analog ATPγS. researchgate.net The resulting 4.5 Å resolution map revealed the atomic model of the filament, providing insights into the conformational plasticity of ParA upon DNA binding. researchgate.net Similarly, the structure of the human 26S proteasome, a large ATP-dependent protease complex, was determined by cryo-EM in the presence of ATPγS, capturing the complex in an activated state and revealing the mechanism of nucleotide-driven remodeling. researchgate.net

Complex Technique Resolution (Å) Key Insight
ParA2-ATPγS-DNA filamentCryo-EM4.5Revealed the structure of the bacterial DNA segregation filament. researchgate.net
Human 26S Proteasome-ATPγSCryo-EM3.5Elucidated nucleotide-driven conformational changes in the proteasome. researchgate.net
Human ATP8A1-CDC50a flippaseCryo-EM2.6-3.3Captured multiple intermediates of the lipid translocation cycle. nih.gov

Spectroscopic techniques provide valuable information about the binding of ligands to proteins and the conformational changes that ensue. Fluorescence spectroscopy, for example, can monitor changes in the intrinsic tryptophan fluorescence of a protein upon ligand binding.

Studies on myosin subfragment 1 (S1), the motor domain of myosin, have utilized ATP-gamma-amidate (ATPγNH₂) to probe the conformational states of the protein. nih.gov The binding of ATPγNH₂ to S1 was found to induce a significant increase in tryptophan fluorescence, even larger than that observed with ATP itself. nih.gov This suggests that ATPγNH₂ stabilizes a "closed" conformation of the S1 active site. nih.gov The binding affinity of ATPγNH₂ to S1 was measured to be 1.7 x 10⁷ M⁻¹, comparable to that of another non-hydrolyzable analog, AMPPNP. nih.gov Similar fluorescence enhancement was observed with ATPγS binding to myosin, providing further evidence for distinct conformational states along the ATPase pathway. nih.gov

Surface plasmon resonance (SPR) is another powerful label-free technique used to measure the kinetics and affinity of protein-ligand interactions in real-time. nih.govunivr.it It has been employed to analyze the binding of ATP and its analogs to various proteins, providing quantitative data on association and dissociation rate constants, which are crucial for a comprehensive understanding of molecular recognition. nih.gov

Protein Analog Technique Finding
Myosin subfragment 1ATPγNH₂Fluorescence SpectroscopyStabilizes a high-fluorescence "closed" state. nih.gov
Myosin subfragment 1ATPγSFluorescence SpectroscopyInduces fluorescence changes associated with distinct conformational states. nih.gov
DNA aptamerATPSurface Plasmon ResonanceDetermined the binding affinity of ATP to a specific DNA aptamer. nih.gov

Applications of Atp Gamma Amidate in Advanced Biochemical and Molecular Studies

Biochemical Assay Development and Optimization

The stability of ATP-gamma amidate is a key feature that allows for the development of robust and reproducible biochemical assays. Unlike ATP, which is prone to degradation, this compound provides a stable baseline, which is crucial for assay optimization and screening efforts.

Enzyme Activity Assays and Kinetic Characterization

This compound is widely used as a competitive inhibitor in enzyme kinetic studies to elucidate the mechanism of ATP-dependent enzymes. libretexts.org By competing with the natural substrate, ATP, for the active site, it allows researchers to determine key kinetic parameters and understand the enzyme's affinity for its substrate.

For instance, in studies of Mur ligases, enzymes essential for bacterial cell wall biosynthesis, this compound has been instrumental. oup.com These enzymes catalyze the addition of amino acids to a UDP-precursor in an ATP-dependent manner. oup.com The use of this compound helps in dissecting the ordered kinetic mechanism where ATP binding precedes the binding of other substrates. oup.com

Similarly, research on RecQ helicase, an enzyme that unwinds DNA, has shown that this compound can inhibit its helicase activity. nih.gov This inhibition confirms that the energy from ATP hydrolysis is essential for the DNA unwinding process. nih.gov The ability to block the reaction at the ATP-binding stage is crucial for characterizing the enzyme's function.

EnzymeRole of this compoundFinding
RecQ Helicase InhibitorDemonstrates that ATP hydrolysis is required for DNA unwinding activity. nih.gov
Mur Ligases Competitive InhibitorHelps elucidate the sequential, ordered kinetic mechanism of substrate binding. oup.com
Gluconokinase Kinetic CharacterizationUsed in multiple injection enzyme assays to study complex kinetic mechanisms, including substrate inhibition. frontiersin.org

Fluorescence-Based Assays for Binding and Turnover

Fluorescence-based assays offer high sensitivity for monitoring molecular interactions. thermofisher.com this compound is frequently employed in these assays to study binding events and conformational changes without the complication of hydrolysis.

In one approach, the intrinsic fluorescence of a protein is monitored. For example, studies with spinach Rubisco activase showed that this compound could stabilize an increase in the protein's intrinsic fluorescence, indicating a conformational change upon nucleotide binding. nih.gov This stable signal, unlike the transient one observed with ATP, allowed for more detailed characterization of the binding event. nih.gov

Another powerful technique involves Förster Resonance Energy Transfer (FRET). By labeling the enzyme and its substrate with a FRET pair, the binding of this compound can be monitored in real-time by observing changes in FRET efficiency. This has been used to study the translocation of substrates through transporters like BtuCD-F, where the binding of the non-hydrolyzable analog dramatically slows down the transition rates between different conformational states, allowing them to be captured and studied. biorxiv.org

Fluorescence polarization (FP) is also utilized. For instance, in assays with RecQ helicase, the binding of the enzyme to a fluorescently labeled DNA substrate causes an increase in FP. nih.gov The addition of this compound can then be used to study the formation of the initial enzyme-DNA-nucleotide complex without subsequent unwinding, providing a static snapshot of the pre-catalytic state. nih.gov

High-Throughput Screening in Enzymology Research

High-throughput screening (HTS) is essential for discovering new enzyme inhibitors, which are potential drug candidates. nih.gov The stability of reagents is critical for the success of HTS campaigns. tribioscience.com Because this compound is resistant to hydrolysis, it provides a stable and consistent signal in assays, reducing the likelihood of false positives that can arise from ATP degradation. nih.gov

In HTS assays for kinases, for example, this compound can be used as a competitive ligand to identify compounds that bind to the ATP pocket. Luminescence-based assays, which measure the amount of ATP remaining in a reaction, are commonly used. nih.gov By replacing ATP with this compound, the assay can be configured to screen for inhibitors that prevent the binding of the analog, thus providing a robust platform for identifying ATP-competitive inhibitors. plos.org This approach simplifies the assay by eliminating the need to measure product formation and focuses solely on the binding event at the ATP site. bellbrooklabs.com

Probing Protein Dynamics and Conformational States

The ability of this compound to bind to enzymes without being hydrolyzed allows researchers to "trap" and study specific conformational states that are often transient and difficult to observe.

Real-Time Monitoring of Enzymatic Reactions

While this compound prevents the completion of the catalytic cycle, it is invaluable for monitoring the initial steps of an enzymatic reaction in real-time. Techniques like single-molecule FRET (smFRET) can be used to observe the dynamic conformational changes that occur upon nucleotide binding.

In the study of the vitamin B12 transporter BtuCD-F, smFRET experiments revealed that in the presence of this compound, the transporter complex showed dramatically reduced transition frequencies between different states compared to when ATP was present. biorxiv.org This allowed researchers to observe the stable, initial B12-bound state before translocation is triggered by ATP hydrolysis, providing direct evidence for the role of ATP binding in initiating the transport cycle. biorxiv.org

Similarly, studies on the F1-ATPase have used fluorescently labeled subunits to monitor conformational changes. The binding of this compound induces a sustained fluorescence change, corresponding to the conformational state adopted upon initial nucleotide binding. nih.gov This contrasts with the transient and complex fluorescence signals observed with ATP hydrolysis, allowing for a clear dissection of the binding step from the subsequent catalytic steps. nih.gov

Conformational State Trapping using Non-Hydrolyzable Analogs

One of the most powerful applications of this compound is in structural biology, particularly X-ray crystallography and cryo-electron microscopy (cryo-EM). By binding this compound, an enzyme can be locked into its ATP-bound, pre-hydrolysis state, allowing for high-resolution structural determination. mdpi.com

This approach has yielded significant insights into the mechanisms of numerous enzymes. For example, crystal structures of the cyclin-dependent kinase complex Pho85-Pcl10 have been solved with an ATP analog, revealing the structural basis for its activity and substrate recognition. rcsb.org Likewise, the structure of the T3SS-associated ATPase Spa47 in complex with an ATP analog showed significant conformational changes in a key loop region upon nucleotide binding, suggesting a mechanism for how ATP binding is transmitted to other parts of the enzyme to drive protein secretion. frontiersin.org These "molecular snapshots" are crucial for understanding the structure-function relationships of ATP-dependent molecular machines. elifesciences.orgplos.org

Protein/ComplexTechniqueFindingPDB ID
Pho85-Pcl10 X-ray CrystallographyRevealed insights into the phosphorylation-free mechanism for full CDK-cyclin activity. rcsb.org4KRC rcsb.org
MtRecA X-ray CrystallographyShowed that ATPγS is a better structural mimic of ATP than other analogs like ADP-AlF4. rcsb.org1MO5 rcsb.org
Spa47 X-ray CrystallographyDemonstrated that ATP analog binding triggers conformational changes transmitted from the active site to a distal loop. frontiersin.orgN/A
Vps4 Modeling/BiochemistryATP analog binding promotes the assembly of Vps4 proteins into higher-order double-ring structures. nih.govN/A

Advanced Affinity Labeling Techniques

This compound and its derivatives are powerful tools in advanced biochemical and molecular studies, primarily serving as affinity labels. Affinity labeling is a technique used to identify and characterize the binding sites of macromolecules, such as proteins. These specialized ATP analogs are designed to first bind specifically to an ATP-binding site and then form a stable, covalent bond with a nearby amino acid residue. This irreversible linkage allows researchers to isolate, identify, and study the structure and function of ATP-binding proteins, including enzymes, receptors, and transporters. ontosight.ai

Covalent Modification of Active and Allosteric Sites

The covalent modification of protein active and allosteric sites by this compound analogs is a cornerstone of modern enzymology and pharmacology. These reagents are synthesized with a reactive group attached to the gamma-phosphate position, transforming the otherwise non-reactive ATP molecule into a targeted covalent probe. This modification allows the compound to react with nucleophilic amino acid residues like cysteine, lysine (B10760008), or serine that are present within or near the ATP-binding pocket, effectively and permanently tagging the protein. ontosight.aimacmillanusa.com

Several classes of this compound derivatives have been developed for this purpose:

Reactive Electrophilic Analogs : A prominent example is ATP-gamma-4-(N-2-Chloroethyl-N-methylamino)benzylamidate (ATP-GCMAB). The benzylamidate moiety on this analog contains a reactive chloroethyl group. Once ATP-GCMAB binds to the ATP-binding site, this group can be attacked by a nucleophilic residue, forming a stable covalent bond. This technique is instrumental in identifying the specific amino acids that constitute the binding pocket and in studying protein-ligand interactions. ontosight.ai

Photoaffinity Labels : Analogs such as 2′,3′-O-(4-benzoylbenzoyl)-ATP (BzATP) are used in photoaffinity labeling. BzATP binds reversibly to the ATP-binding site in the absence of light. Upon exposure to UV radiation, the benzophenone (B1666685) group becomes highly reactive and forms a covalent bond with nearby amino acids. This method has been successfully employed to trap and study the agonist-bound states of ATP-gated channels like the P2X receptor, providing insights into their activation mechanisms. nih.govresearchgate.net

Fluorescent Analogs : To visualize and map binding sites, fluorescent groups can be attached to the gamma-phosphate. Adenosine-5'-triphosphoro-gamma-1-(5-sulfonic acid)naphthyl ethylamidate ((γ-1,5-EDANS)ATP) is a fluorescent ATP analog that serves as a substrate for enzymes like E. coli RNA polymerase. nih.gov Its fluorescent properties allow researchers to study nucleotide-protein interactions through techniques like Förster resonance energy transfer (FRET). While it functions as a substrate, its kinetic properties differ from native ATP, which provides information about the tolerance of the active site for modified substrates. nih.gov

Detailed research findings have quantified the interaction of these analogs with their target enzymes. For instance, studies on E. coli RNA polymerase have compared the kinetic parameters of (γ-1,5-EDANS)ATP with those of natural ATP.

SubstrateTemplateKm (μM)Vmax (nmol/min/mg)
ATP Calf Thymus DNA~11~75
(γ-1,5-EDANS)ATP Calf Thymus DNA2245
ATP poly[d(A-T)]~59~98.3
(γ-1,5-EDANS)ATP poly[d(A-T)]11859
This table presents kinetic data for E. coli RNA polymerase, comparing the Michaelis constant (Km) and maximum reaction velocity (Vmax) for ATP and its fluorescent analog, (γ-1,5-EDANS)ATP, using different DNA templates. The data shows that the analog has a higher Km and lower Vmax, indicating a lower affinity and catalytic efficiency compared to the natural substrate. nih.gov

This covalent modification provides a stable snapshot of the ligand-protein interaction, enabling researchers to map the binding site, understand the enzyme's mechanism, and investigate how allosteric regulators influence its activity. vaia.com

Proteomic Approaches for Target Identification

The identification of all proteins that bind to a specific ligand within a cell—known as target identification—is a critical step in drug discovery and in understanding cellular signaling. This compound derivatives are central to chemical proteomics, a field that uses chemical probes to study protein function on a proteome-wide scale. japsonline.commdpi.com These probes, designed to mimic ATP, allow for the selective capture and subsequent identification of ATP-binding proteins from complex biological samples. nih.gov

The general strategy involves incubating a cell lysate or living cells with an this compound probe that carries a tag (e.g., biotin (B1667282) for affinity purification) or a reactive group for covalent linkage. The probe binds to its target proteins, which are then isolated and identified using high-resolution mass spectrometry. mdpi.com

Several proteomic methodologies leverage this compound probes:

Affinity-Based Chemical Proteomics : This is one of the most common approaches. An ATP analog is functionalized with a handle, such as biotin. After the probe covalently binds to its target proteins in a lysate, the protein-probe complexes are captured using affinity chromatography (e.g., streptavidin beads). The enriched proteins are then digested into peptides and identified by liquid chromatography-mass spectrometry (LC-MS/MS). mdpi.com This method has been widely used to profile kinase expression and to assess the selectivity of kinase inhibitors. mdpi.com

Gel-Based Proteomics : In this method, proteins from a treated and a control sample are separated using two-dimensional gel electrophoresis (2D-DIGE). nih.gov Proteins that have been covalently modified by an this compound analog will show a shift in their position on the gel. These protein spots can be excised, digested, and identified by mass spectrometry. This approach allows for the visualization of changes in protein profiles in response to the probe. nih.govnih.gov

Thermal Proteome Profiling (TPP) : TPP identifies protein targets based on changes in their thermal stability upon ligand binding. brieflands.com The binding of a small molecule, such as an this compound analog, typically stabilizes its target protein, increasing the temperature at which it denatures. In a TPP experiment, cell lysates or intact cells are treated with the probe, heated to various temperatures, and the remaining soluble proteins are quantified by mass spectrometry. Proteins that show increased thermal stability in the presence of the probe are identified as its targets. This technique has the advantage of being applicable in living cells without requiring modification of the probe molecule. brieflands.comrsc.org

Proteomic TechniquePrincipleKey AdvantageApplication Example
Affinity-Based Chemical Proteomics A tagged probe captures binding partners, which are enriched and identified by MS. mdpi.comHigh specificity for direct binding partners.Profiling kinase expression and inhibitor selectivity. mdpi.com
Gel-Based Proteomics Covalent modification by a probe causes a shift in protein migration on a 2D gel. nih.govVisual comparison of protein expression and modification.Identifying proteins regulated by extracellular ATP. nih.gov
Thermal Proteome Profiling (TPP) Ligand binding alters the thermal stability of the target protein, detected by quantitative MS. brieflands.comCan be used in living cells with unmodified compounds.Unbiased identification of drug targets and off-targets. rsc.org
This table summarizes advanced proteomic techniques that utilize this compound and other chemical probes for target identification. It outlines the principle of each method, its key advantage, and a representative application.

These proteomic strategies, powered by innovative this compound probes, have become indispensable for the large-scale identification of enzyme substrates, the discovery of novel drug targets, and for elucidating the complex networks of ATP-dependent cellular processes. mdpi.com

Comparative Analysis and Specificity of Atp Gamma Amidate

Distinction from Other ATP Analogs (e.g., ATP-gamma-S, AMPPNP)

ATP-gamma-amidate belongs to a class of ATP analogs designed to resist hydrolysis, allowing researchers to study ATP-binding events and the conformational states of enzymes. Its properties differ significantly from other widely used analogs like ATP-gamma-S (adenosine 5'-O-(3-thiotriphosphate)) and AMPPNP (adenylyl-imidodiphosphate).

ATP-gamma-S (ATPγS): In this analog, a non-bridging oxygen on the gamma-phosphate is replaced with a sulfur atom. wikipedia.orgbiolog.de This modification makes the terminal phosphate (B84403) bond resistant to cleavage by many, but not all, ATPases and kinases. wikipedia.orgnih.gov ATPγS is considered slowly hydrolyzable. nih.govnih.gov The substitution of oxygen with the larger sulfur atom can sometimes affect the binding affinity and the rate of enzymatic reactions. For instance, while some enzymes can utilize ATPγS for thiophosphorylation (transferring a thiophosphate group), the reaction is typically much slower than phosphorylation with ATP. nih.govnih.gov

AMPPNP: This analog is considered non-hydrolyzable because the bridging oxygen atom between the beta and gamma phosphates is replaced by an imido (-NH-) group. nih.govsigmaaldrich.com This change fundamentally prevents enzymatic cleavage of the terminal phosphate bond. However, this modification can significantly alter the geometry and electronic properties of the phosphate chain, which may reduce the analog's binding affinity for some enzymes compared to ATP or ATPγS. nih.govnih.gov For example, in studies with the chaperonin GroEL, AMPPNP was able to support the folding of some proteins but not others, indicating a high degree of protein-specific interaction. nih.gov

ATP-gamma-Amidate: Similar to ATPγS, ATP-gamma-amidate modifies a non-bridging position on the gamma-phosphate, in this case by creating a phosphoamidate (P-N) bond. mybiosource.com This bond is also highly resistant to enzymatic hydrolysis. The key distinction lies in the nature of the substituent. The nitrogen atom and its attached R-group are structurally and electronically different from sulfur or a bridging imido group. This can lead to distinct interactions within the ATP-binding pocket of a protein. Research on myosin subfragment 1 showed that ATP-gamma-amidate could stabilize a specific high-fluorescence conformational state more effectively than ATP, suggesting it traps the enzyme in a unique conformation.

The following table summarizes the key distinctions between these ATP analogs:

FeatureATP-gamma-AmidateATP-gamma-SAMPPNP
Modification SiteNon-bridging gamma-phosphate (P-N bond)Non-bridging gamma-phosphate (P-S bond) wikipedia.orgBridging beta-gamma position (P-N-P bond) nih.gov
HydrolysisResistant/Very slowly hydrolyzableSlowly hydrolyzable nih.govnih.govNon-hydrolyzable nih.govresearchgate.net
Primary UseStudying ATP-bound states; can be functionalized for assays. uni-muenchen.deStudying ATP-bound states, thiophosphorylation. biolog.denih.govMimicking the pre-hydrolysis ATP-bound state. nih.govmdpi.com
Key CharacteristicCan be readily synthesized with diverse functional groups (e.g., fluorophores). uni-muenchen.deCan act as a substrate for thiophosphorylation. nih.govAlters the phosphate chain backbone, which can reduce binding affinity in some enzymes. nih.gov

Influence of Gamma-Phosphate Modification on Protein Selectivity

The modification of the gamma-phosphate is the primary determinant of an ATP analog's function and its specificity toward different proteins. nih.gov The gamma-phosphate is crucial for the catalytic activity of most ATP-utilizing enzymes, as it is the group transferred during phosphorylation. nih.gov Altering this group, therefore, directly impacts how the analog interacts with the enzyme's active site.

The phosphoamidate linkage in ATP-gamma-amidate introduces specific steric and electronic properties that influence protein selectivity. The nitrogen atom and its substituents can form different hydrogen bonds or have distinct steric interactions within the ATP-binding pocket compared to the oxygen atom in native ATP. This can lead to a range of outcomes:

Altered Binding Affinity: For some enzymes, the modification may enhance or decrease binding affinity (Km) depending on the specific amino acid residues in the binding pocket.

Trapping Specific Conformations: The stability of the phosphoamidate bond prevents the completion of the catalytic cycle. This can "trap" an enzyme in a specific conformational state that is normally transient, allowing for detailed structural and functional studies of that state.

Enabling Specific Assays: The true versatility of the gamma-amidate modification lies in the ability to attach various chemical moieties to the nitrogen atom. uni-muenchen.de For example, linking a fluorophore creates a reporter molecule where changes in fluorescence can signal binding events or enzymatic cleavage. ontosight.ai Attaching a reactive group can create a tool for affinity labeling, which covalently modifies the ATP-binding site to allow for its identification. rsc.org

Research on histidine kinases, for example, has explored how different gamma-phosphate-modified ATP analogs are processed. nih.gov While ATPγS was turned over, alkylation of the thiophosphate (a more complex modification) had a much more dramatic effect on both binding and turnover, highlighting that the size and nature of the gamma-phosphate substituent are critical determinants of protein interaction. nih.gov

Advantages and Limitations of ATP-gamma-Amidate as a Research Tool

As with any synthetic analog, ATP-gamma-amidate offers a unique set of advantages and limitations for biochemical research.

Advantages:

Enhanced Stability: The phosphoamidate bond is significantly more resistant to hydrolysis than the phosphoanhydride bond in ATP, providing a longer experimental timeframe. nih.gov

Versatility in Synthesis: The gamma-amidate linkage is amenable to synthetic strategies, such as click chemistry, that allow for the straightforward attachment of a wide variety of functional groups, including fluorophores, biotin (B1667282) tags, or cross-linkers. uni-muenchen.de This modularity allows for the creation of customized probes for specific experimental needs like real-time enzyme assays or protein labeling. uni-muenchen.deontosight.ai

Mimicking Pre-Transfer State: It effectively mimics the ATP-bound, pre-phosphoryl transfer state, enabling the study of the conformational changes that occur upon nucleotide binding but before catalysis.

Limitations:

Altered Enzyme Kinetics: The modification can alter the binding affinity (Km) and catalytic rate (Vmax) compared to native ATP. This means that kinetic data obtained using ATP-gamma-amidate may not be directly extrapolated to the natural system.

Protein-Specific Behavior: The interaction of ATP-gamma-amidate is highly dependent on the specific enzyme being studied. An analog may be a potent inhibitor for one kinase but a poor binder for another. nih.gov Some enzymes may even slowly hydrolyze the analog, which must be verified for each system. mdpi.com

Potential for Steric Hindrance: When large functional groups are attached to the gamma-amidate position, they can cause steric clashes within the ATP-binding site, potentially preventing binding or inducing non-physiological conformations.

AdvantagesLimitations
Increased stability against enzymatic hydrolysis. nih.govMay exhibit altered binding affinity and kinetics compared to ATP.
Allows for trapping and studying specific enzyme conformational states.Interactions are highly protein-dependent; not universally applicable. nih.gov
Highly versatile for synthesizing custom probes (e.g., fluorescent, affinity labels). uni-muenchen.deLarge attached functional groups can cause steric hindrance.

Future Directions and Emerging Research Frontiers for Atp Gamma Amidate

Exploration in Uncharacterized Enzymatic Systems

A significant challenge in modern biochemistry is the functional characterization of the vast number of enzymes for which a biological role has not yet been determined. Many of these uncharacterized enzymes are predicted to bind and utilize ATP. ATP-gamma amidate and its derivatives are poised to become instrumental in this area of discovery. By acting as a stable mimic of the ATP-bound state, this compound can be used to trap and isolate enzymes that have an affinity for ATP, without the complication of rapid hydrolysis.

One promising approach involves using this compound as a "bait" in affinity-based protein profiling experiments. In this strategy, the amidate is immobilized on a solid support and used to capture interacting proteins from complex cellular lysates. The proteins that bind to the this compound can then be identified using mass spectrometry, providing the first clues to their function. This methodology has been successfully used with other ATP analogs to identify novel ATP-binding proteins and can be readily adapted for this compound. nih.gov

Furthermore, the study of enzymes with novel catalytic mechanisms, such as the YcaO enzyme family, has benefited from the use of ATP analogs. vanderbilt.edu These enzymes catalyze ATP-dependent modifications of peptide backbones, and non-hydrolyzable analogs are crucial for dissecting their reaction mechanisms. vanderbilt.edu As new enzyme families are discovered through genome sequencing, this compound will be an essential tool for determining their substrate specificity and catalytic strategies. For instance, in systems like the biosynthesis of phosphoramidates in Campylobacter jejuni, where novel enzymatic activities such as glutamine kinase have been identified, ATP analogs are critical for understanding the step-wise chemical transformations. nih.gov

Future research will likely see the development of high-throughput screening platforms that utilize this compound to systematically probe entire proteomes for novel ATP-binding proteins. This will not only expand our knowledge of the enzymatic landscape but also potentially uncover new drug targets for a variety of diseases.

Development of Novel Labeled this compound Probes

To enhance its utility as a research tool, there is a growing interest in developing novel labeled versions of this compound. These probes incorporate reporter molecules, such as fluorescent dyes or affinity tags, which allow for the visualization and tracking of ATP-binding events in real-time and within the complex environment of a living cell.

The synthesis of fluorescently labeled ATP analogs is a well-established field, with probes like adenosine-5'-triphosphoro-gamma-1-(5-sulfonic acid) napthylamidate being developed decades ago. nih.gov More recent advancements have focused on creating probes with improved photophysical properties and greater stability. For example, doubly labeled ATP analogs that utilize Förster Resonance Energy Transfer (FRET) can provide a ratiometric readout of enzyme activity, offering a more quantitative measure of ATP hydrolysis. d-nb.inforsc.org Future work in this area will likely involve attaching novel fluorophores to the gamma-amido position of ATP, creating a new generation of this compound FRET probes.

Another exciting frontier is the development of "clickable" and photo-crosslinkable this compound probes. These probes contain chemically reactive handles, such as alkynes or azides, that can be used to attach a wide variety of reporter molecules via "click" chemistry. nih.govnih.gov Additionally, photo-crosslinking groups can be incorporated to covalently link the probe to its target protein upon exposure to UV light. nih.govresearchgate.net This allows for the permanent labeling and subsequent identification of ATP-binding proteins, even those with weak or transient interactions. The development of such probes for this compound will enable more robust and specific profiling of the ATP-binding proteome.

The table below summarizes some of the key features of existing and potential future labeled this compound probes.

Probe TypeReporter GroupApplicationPotential Advantage for this compound
Fluorescent Single Fluorophore (e.g., BODIPY, Acridone)Real-time enzyme assays, Fluorescence microscopyDirect visualization of this compound binding to uncharacterized enzymes. d-nb.infonsf.gov
FRET Probes Donor-Acceptor Fluorophore Pair (e.g., Cy3/Cy5)Ratiometric measurement of enzyme kineticsPrecise quantification of the interaction between this compound and its targets. d-nb.info
Clickable Probes Alkyne or Azide HandleActivity-based protein profiling (ABPP), Target identificationVersatile platform for attaching various tags for proteomics and imaging applications. nih.govnih.gov
Photo-crosslinkable Probes Diazirine or ArylazideCovalent capture of interacting proteinsStable capture of transient or weak this compound binding proteins for identification. nih.govresearchgate.net

Integration into Multi-Omics Research Methodologies

The era of "omics" has revolutionized our understanding of biology by enabling the global analysis of entire sets of molecules, such as proteins (proteomics) and metabolites (metabolomics). The integration of data from these different omics platforms, known as multi-omics, provides a more holistic view of cellular function and disease. This compound is set to play a crucial role in these integrative approaches, particularly in the field of chemoproteomics.

Chemoproteomics utilizes chemical probes to study protein function directly in their native biological context. nih.gov Activity-based protein profiling (ABPP) is a powerful chemoproteomic strategy that employs reactive probes to label active enzymes. nih.gov ATP-based ABPP probes have been instrumental in profiling the kinome (the full complement of protein kinases in a cell) and identifying off-target effects of kinase inhibitors. nih.govchemrxiv.org The development of clickable and photo-crosslinkable this compound probes will allow for the specific enrichment and identification of ATP-binding proteins on a proteome-wide scale, providing a snapshot of the "ATPome" in a given cell state. nih.gov This will be invaluable for understanding how cellular signaling networks are rewired in diseases like cancer and for discovering new therapeutic targets. nih.gov

Furthermore, as ATP is a central node in cellular metabolism, its levels and the activity of ATP-dependent enzymes are critical readouts in metabolomics studies. nih.govfrontiersin.org By using this compound to selectively inhibit or capture specific ATP-dependent enzymes, researchers can perturb metabolic pathways and observe the resulting changes in the metabolome. This integration of chemoproteomics with metabolomics will provide a powerful platform for dissecting the complex interplay between cellular signaling and metabolism. For example, understanding how the inhibition of a specific kinase with an ATP-competitive inhibitor affects downstream metabolic pathways can provide crucial insights into the drug's mechanism of action and potential side effects.

The future of this compound in multi-omics research lies in its ability to serve as a highly specific chemical tool to probe the functional state of the ATP-binding proteome. This will enable a deeper understanding of cellular physiology and pathology, ultimately leading to the development of more effective and personalized medicines.

Q & A

Q. What are the established synthetic pathways for ATP-gamma Amidate, and how do reaction conditions influence yield and purity?

this compound synthesis typically involves nucleophilic substitution at the gamma-phosphate of ATP using amine derivatives under controlled pH and temperature. Key methodologies include:

  • Phosphoramidate chemistry : Reacting ATP with carbodiimides (e.g., EDC) and primary amines in aqueous buffers (pH 6–8) to form stable amidate bonds .
  • Metal-catalyzed approaches : Transition metals like nickel or iron facilitate amidate bond formation via oxidative addition and reductive elimination cycles (e.g., Ni-catalyzed mechanisms in Scheme 6 of ) . Yield optimization requires monitoring reaction kinetics via HPLC or LC-MS, with purification using anion-exchange chromatography. Contamination by unreacted ATP or byproducts (e.g., ADP) must be quantified via enzymatic assays .

Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?

  • 31P-NMR : Distinguishes gamma-amidate (δ ~10–12 ppm) from alpha/beta-phosphate signals (δ ~5–6 ppm) .
  • Mass spectrometry (HRMS) : Confirms molecular weight and fragmentation patterns.
  • X-ray crystallography : Resolves stereochemistry of the amidate group, though crystallization challenges may require co-crystallization with binding proteins .
  • Enzymatic assays : Validate biological activity by testing inhibition of ATP-dependent enzymes (e.g., kinases) .

Advanced Research Questions

Q. How do computational models explain the stability and reactivity of this compound in enzymatic binding pockets?

Molecular dynamics (MD) simulations and density functional theory (DFT) predict:

  • Hydrogen-bonding networks : The amidate group forms non-covalent interactions with conserved arginine/lysine residues in ATP-binding proteins, altering binding affinity compared to ATP .
  • Electrostatic effects : The amidate’s negative charge modulates interactions with Mg²⁺ cofactors, impacting catalytic efficiency in enzymes like ATP synthases . Experimental validation involves mutating key residues (e.g., Arg→Ala) and measuring binding kinetics via surface plasmon resonance (SPR) .

Q. What strategies resolve contradictions in reported enzymatic inhibition data for this compound analogs?

Discrepancies often arise from:

  • Buffer composition : Divalent cations (Mg²⁺ vs. Mn²⁺) alter enzyme-amidate interactions.
  • Substrate promiscuity : Off-target effects on unrelated ATPases require rigorous controls (e.g., competitive inhibition assays with ATPγS) . A standardized protocol is recommended:
   1. Use uniform buffer conditions (e.g., 50 mM Tris-HCl, pH 7.5, 5 mM MgCl₂).  
   2. Include ATPγS as a negative control.  
   3. Validate results across multiple enzyme isoforms [[14]].  

Q. How can isotopic labeling (e.g., ¹⁵N, ¹³C) elucidate the metabolic fate of this compound in cellular systems?

  • Stable isotope tracing : Incubate cells with ¹⁵N-labeled this compound and track incorporation into nucleic acids/proteins via LC-MS/MS.
  • Pulse-chase experiments : Differentiate hydrolysis (ATP regeneration) vs. incorporation into biomolecules . Key findings from prior studies show limited metabolic utilization, suggesting its primary role as a competitive inhibitor rather than a substrate .

Methodological Guidance

Designing experiments to probe this compound’s role in signal transduction pathways: A stepwise approach

  • Step 1 : Perform dose-response assays in cell lysates to identify IC₅₀ values for target kinases.
  • Step 2 : Use CRISPR/Cas9 to knockout candidate kinases and assess amidate’s residual effects.
  • Step 3 : Apply phosphoproteomics to map changes in phosphorylation cascades .
    Data interpretation must account for off-target kinase inhibition, validated via orthogonal methods (e.g., siRNA knockdown) .

Q. What criteria define reliable structure-activity relationship (SAR) studies for this compound derivatives?

  • Varied substituents : Systematically modify the amine moiety (e.g., alkyl, aryl) and measure binding affinity.
  • Free energy calculations : Use MM-PBSA/GBSA to correlate computational ΔG values with experimental IC₅₀ .
  • Crystallographic validation : Resolve co-crystal structures with target enzymes to confirm binding poses .

Data Presentation and Validation

Best practices for reporting contradictory results in this compound studies

  • Transparent documentation : Disclose buffer conditions, enzyme sources, and lot numbers.
  • Error analysis : Quantify uncertainties in kinetic measurements (e.g., standard deviations across triplicates) .
  • Cross-validation : Compare results with orthogonal techniques (e.g., ITC vs. SPR for binding constants) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.